Propargite chemical structure and properties
Propargite chemical structure and properties
An In-depth Technical Guide on Propargite (B33192): Chemical Structure, Properties, and Experimental Protocols
Executive Summary
Propargite is a non-systemic, sulfite (B76179) ester acaricide utilized for the control of phytophagous mites across a wide range of agricultural crops.[1][2] Its primary mode of action involves the disruption of cellular respiration through the inhibition of mitochondrial ATP synthase.[1][3] This document provides a comprehensive technical overview of propargite, detailing its chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols for its synthesis and analysis. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Physicochemical Properties
Propargite is an organic compound with the IUPAC name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate.[4][5] It is characterized as a dark amber or brownish-yellow, oily, viscous liquid.[4][6][7] While practically insoluble in water, it is miscible with many organic solvents such as acetone, benzene, and ethanol.[7][8]
Table 1: Physicochemical Properties of Propargite
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate | [4] |
| Synonyms | Omite, Comite, BPPS, Cyclosulfyne | [4][6] |
| CAS Number | 2312-35-8 | [4][9] |
| Chemical Formula | C₁₉H₂₆O₄S | [3][6][9] |
| Molecular Weight | 350.47 g/mol | [4][10] |
| Appearance | Dark amber, viscous liquid | [4] |
| Density | 1.10 g/cm³ | [4] |
| Water Solubility | 0.5 - 10.5 mg/L (ppm) at 25°C | [4][6] |
| Melting Point | <25 °C | [11] |
| Flash Point | 71 °C (Closed Cup) | [11] |
| Vapor Pressure | 0.006 mPa at 25°C | [12] |
| LogP (Octanol-Water Partition Coefficient) | 5.7 | [11] |
Mode of Action: Inhibition of Mitochondrial ATP Synthase
The primary mechanism of action for propargite is the inhibition of mitochondrial F₁F₀-ATP synthase (Complex V), a critical enzyme in the electron transport chain responsible for producing ATP.[1][3][13] By disrupting this enzyme, propargite halts oxidative phosphorylation, leading to a severe depletion of cellular ATP.[1][2] This energy crisis results in the cessation of vital cellular processes, causing paralysis and ultimately the death of the mite.[2]
Caption: Propargite inhibits mitochondrial ATP synthase, blocking ATP production.
Toxicological Profile
Propargite exhibits low to moderate acute oral toxicity but is a severe eye and skin irritant.[8][12][14] It is classified as a potential carcinogen (Group B2) based on the appearance of intestinal tumors in animal studies.[6] Propargite is highly toxic to aquatic organisms like fish and zooplankton.[4]
Table 2: Toxicological Data for Propargite
| Parameter | Value | Species | Source(s) |
| Oral LD₅₀ | 1480 mg/kg | Rat | [11] |
| Dermal LD₅₀ | 250 mg/kg | Rat | [12] |
| Inhalation LC₅₀ (4h) | 0.89 mg/L | Rat | [12] |
| Eye Irritation | Severe | Rabbit | [12] |
| Skin Irritation | Severe Irritant | Rabbit | [8] |
| Carcinogenicity | Group B2 (Probable Human Carcinogen) | - | [6] |
| Acceptable Daily Intake (ADI) | 0.007 mg/L | Human (Drinking Water) | [14] |
| Aquatic Toxicity (96h LC₅₀) | 0.031 ppm | Bluegill Sunfish | [15] |
Experimental Protocols
Synthesis of Propargite
The industrial synthesis of propargite is a multi-step process that begins with the reaction of 4-tert-butylphenol (B1678320) and epoxycyclohexane.[3][16] The resulting intermediate is then reacted with a sulfur-containing compound like sulfuryl chloride, followed by a final condensation reaction with propargyl alcohol to yield propargite.[16][17]
Caption: Laboratory synthesis workflow for propargite.
Detailed Protocol for Synthesis:
-
Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol: In a flask, dissolve 4-tert-butylphenol and a molar excess of epoxycyclohexane in a solvent like toluene.[16] Add a catalytic amount of a base (e.g., potassium hydroxide) and heat the mixture for several hours (e.g., at 105-108°C for 8 hours).[16] After the reaction, remove the excess epoxycyclohexane to yield the intermediate.[16]
-
Preparation of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate: Cool the intermediate in an ice-water bath and add sulfuryl chloride in batches while stirring.[16] Allow the reaction to proceed for several hours at a low temperature.[16]
-
Synthesis of Crude Propargite: In a separate flask, combine propargyl alcohol and a base such as triethylamine (B128534) in toluene, and cool the mixture to 0°C.[16] Slowly add the 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate intermediate to this mixture, maintaining a low temperature (4-8°C) for several hours.[16] After the reaction is complete, neutralize the mixture and wash it multiple times with water until the pH is neutral.[16] Finally, remove the solvent under vacuum to obtain crude propargite oil.[7][16]
Analytical Methods
Propargite residues in various matrices like soil, water, and biological tissues can be quantified using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[18][19][20]
Caption: General workflow for the analysis of propargite residues.
Example Experimental Protocol: GC Analysis in Soil [18]
-
Extraction: A soil sample is extracted with a mixture of chloroform (B151607) and acetone.[18]
-
Partitioning: The extract is transferred to a separatory funnel, and chloroform is added to partition the analytes from the aqueous phase. The organic (lower) layer is collected.[18]
-
Concentration: The solvent is removed by evaporation using a rotary evaporator and a steam bath.[18]
-
Reconstitution: The residue is redissolved in hexane for analysis.[18]
-
GC Analysis: The sample is injected into a Gas Chromatograph equipped with a flame photometric detector (FPD) operating in sulfur mode for selective detection of the sulfur-containing propargite molecule.[18]
Example Experimental Protocol: HPLC Analysis [19]
-
Standard and Sample Preparation: A standard solution is prepared by accurately weighing propargite and an internal standard (e.g., Naphthalene) and dissolving them in acetonitrile. The sample is prepared similarly by weighing the technical grade material.[19]
-
Chromatographic Conditions:
-
Quantification: The concentration of propargite in the sample is determined by comparing its peak area to that of the internal standard and the standard solution.[19]
Metabolism and Environmental Fate
In animals, propargite is partially absorbed from the gastrointestinal tract and is extensively metabolized before being excreted in both urine and feces.[14] In plants, propargite is primarily a surface residue with little evidence of translocation, and the parent compound is the main residue component.[21] The rate of hydrolysis of propargite in the environment is pH-dependent, with degradation being faster under alkaline conditions.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. Propargite: A Selective Acaricide for Mite Control [jindunchemical.com]
- 3. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 4. Propargite - Wikipedia [en.wikipedia.org]
- 5. Propargite TC - HEBEN [hb-p.com]
- 6. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Propargite [webbook.nist.gov]
- 10. hpc-standards.com [hpc-standards.com]
- 11. 2312-35-8 CAS MSDS (Propargite) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 12. indofil.com [indofil.com]
- 13. irac-online.org [irac-online.org]
- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. CN1830253A - Manufacturing method of high content propargite - Google Patents [patents.google.com]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 19. ppqs.gov.in [ppqs.gov.in]
- 20. researchgate.net [researchgate.net]
- 21. 532. Propargite (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 22. fao.org [fao.org]
